![molecular formula C15H25NO6 B12050371 4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciclohexiloxi, una amina protegida con terc-butoxicarbonilo (Boc) y una parte de ácido butanoico. La presencia de estos grupos funcionales lo convierte en una molécula versátil para fines de síntesis e investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico normalmente implica múltiples pasos, comenzando a partir de materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Protección del grupo amino: El grupo amino se protege utilizando anhídrido de terc-butoxicarbonilo (Boc) para formar la amina protegida con Boc.
Formación del éster: La amina protegida se hace reaccionar entonces con un agente esterificante adecuado para formar el intermedio éster.
Introducción del grupo ciclohexiloxi: El intermedio éster se hace reaccionar posteriormente con un grupo ciclohexiloxi en condiciones adecuadas para introducir el grupo ciclohexiloxi.
Hidrólisis: El paso final implica la hidrólisis del éster para producir el ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para convertir ciertos grupos funcionales en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que un grupo funcional es sustituido por otro.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se suelen emplear agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, especialmente en la síntesis de moléculas complejas y productos farmacéuticos.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como sustrato en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico implica su interacción con objetivos moleculares específicos. El grupo amino protegido con Boc puede desprotegerse en condiciones ácidas para revelar la amina libre, que puede entonces interactuar con varios objetivos biológicos. El grupo ciclohexiloxi puede aumentar la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (2R)-2-[(2-metilpropan-2-il)oxicarbonilamino]-5-(prop-2-enoxicarbonilamino)pentanoico
- Ácido (2S)-2-[(2-metilpropan-2-il)oxicarbonilamino]octanodióico
Singularidad
El ácido 4-ciclohexiloxi-2-[(2-metilpropan-2-il)oxicarbonilamino]-4-oxobutanoico es único debido a la presencia del grupo ciclohexiloxi, que le confiere propiedades químicas y físicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en las que los compuestos similares pueden no ser tan eficaces.
Propiedades
Fórmula molecular |
C15H25NO6 |
|---|---|
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
NLPQIWFEEKQBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
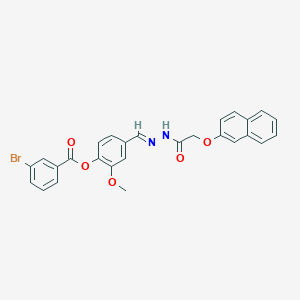
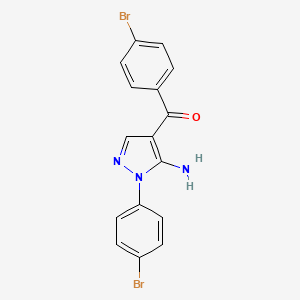
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
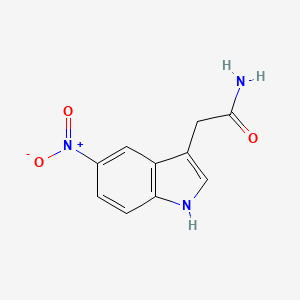
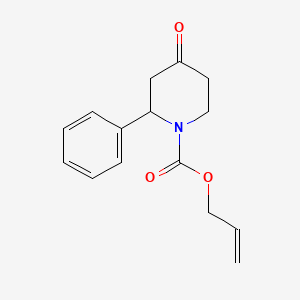
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)
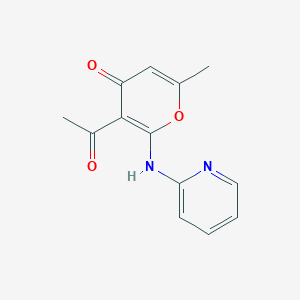
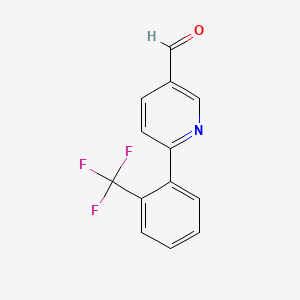

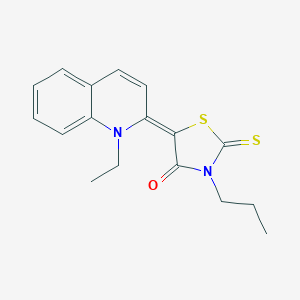
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
